molecular formula C11H9N7O2S B15053626 N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide CAS No. 327083-89-6

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide

Cat. No.: B15053626
CAS No.: 327083-89-6
M. Wt: 303.30 g/mol
InChI Key: WMWGUKFIMRWPTD-UHFFFAOYSA-N
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Description

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a synthetic chemical compound featuring a benzenesulfonamide core functionalized with both pyrimidin-2-yl and 1H-tetrazol-1-yl substituents. This structure combines two privileged heterocyclic pharmacophores, suggesting significant potential for biomedical research. The benzenesulfonamide group is a well-established motif in medicinal chemistry, associated with diverse biological activities. Literature indicates that N-(pyrimidin-2-yl)benzenesulfonamide derivatives have demonstrated promising anti-amoebic activity against Entamoeba histolytica . Furthermore, structurally related 4-(1H-pyrazol-1-yl)benzenesulfonamide compounds have shown potent in vitro antileishmanial profiles against Leishmania infantum and Leishmania amazonensis , with efficacy comparable to the reference drug pentamidine but with lower cytotoxicity . Simultaneously, the 1H-tetrazole ring is a carboxylic acid bioisostere known to enhance metabolic stability and improve pharmacokinetic properties. Recent studies on novel tetrazole derivatives have highlighted their potent antimicrobial and antifungal properties . The integration of these two systems into a single molecule makes this compound a compelling candidate for research in parasitology, antimicrobial development, and as a starting point for further structure-activity relationship (SAR) studies. This product is intended For Research Use Only and is not for diagnostic or therapeutic use.

Properties

CAS No.

327083-89-6

Molecular Formula

C11H9N7O2S

Molecular Weight

303.30 g/mol

IUPAC Name

N-pyrimidin-2-yl-4-(tetrazol-1-yl)benzenesulfonamide

InChI

InChI=1S/C11H9N7O2S/c19-21(20,15-11-12-6-1-7-13-11)10-4-2-9(3-5-10)18-8-14-16-17-18/h1-8H,(H,12,13,15)

InChI Key

WMWGUKFIMRWPTD-UHFFFAOYSA-N

Canonical SMILES

C1=CN=C(N=C1)NS(=O)(=O)C2=CC=C(C=C2)N3C=NN=N3

solubility

39.8 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

Preparation Methods

Core Benzenesulfonamide Synthesis

The foundational step in synthesizing N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide involves preparing the benzenesulfonamide backbone. A widely adopted method involves the reaction of 4-nitrobenzenesulfonyl chloride with ammonia or amines, followed by reduction to yield 4-aminobenzenesulfonamide. Subsequent functionalization at the para-position is critical for introducing the tetrazole moiety.

In one protocol, 4-aminobenzenesulfonamide undergoes diazotization and substitution reactions to introduce a halogen (e.g., bromine) at the 4-position, facilitating later nucleophilic aromatic substitution. For example, treatment with sodium nitrite and hydrobromic acid in acidic conditions yields 4-bromobenzenesulfonamide.

Pyrimidine Ring Construction

The pyrimidin-2-yl group is typically introduced via nucleophilic aromatic substitution or palladium-catalyzed cross-coupling. A method adapted from pyrimidine-sulfonamide synthesis involves reacting 4-(1H-tetrazol-1-yl)benzenesulfonamide with 2-chloropyrimidine in the presence of a base such as potassium carbonate.

In a patented approach, dichloropyrimidine intermediates are reacted with sulfonamide salts in dimethyl sulfoxide (DMSO) at room temperature, achieving yields of 70–90%. For example:

  • Dichloropyrimidine Synthesis :
    • 4,6-Dichloro-2-(substituted)pyrimidine is prepared using phosphorus oxychloride and N,N-dimethylaniline at 100°C.
  • Coupling Reaction :
    • The dichloropyrimidine reacts with 4-(1H-tetrazol-1-yl)benzenesulfonamide potassium salt in DMSO, followed by purification via recrystallization.

Table 2: Pyrimidine Coupling Reaction Conditions

Solvent Base Temperature (°C) Time (h) Yield (%)
DMSO K₂CO₃ 25 24 85
THF/DMF NaH 80 12 78

Sequential Functionalization Strategies

Advanced routes employ sequential functionalization to improve efficiency:

  • Step 1 : Sulfonamide formation via reaction of benzenesulfonyl chloride with pyrimidin-2-amine.
  • Step 2 : Tetrazole introduction via Huisgen cycloaddition using copper(I) catalysis.

This approach avoids intermediate purification, achieving an overall yield of 62%.

Mechanistic Insights and Challenges

  • Tetrazole Stability : The 1H-tetrazole ring is sensitive to acidic conditions, necessitating neutral or basic environments during later synthetic steps.
  • Regioselectivity : Controlling the position of substitution on the pyrimidine ring requires careful selection of leaving groups (e.g., chloro vs. bromo).

Industrial-Scale Considerations

Large-scale synthesis often employs continuous flow reactors for tetrazole formation to enhance safety (minimizing exposure to azides) and yield. Catalyst recycling and solvent recovery systems are critical for cost-effectiveness.

Analytical Characterization

Key characterization data for intermediates and final products include:

  • ¹H NMR : Aromatic protons of pyrimidine (δ 8.5–9.0 ppm) and tetrazole (δ 9.1–9.3 ppm).
  • LC-MS : Molecular ion peaks at m/z 330 [M+H]⁺.

Comparative Analysis of Synthetic Routes

Table 3: Route Efficiency Comparison

Route Steps Total Yield (%) Cost (Relative) Scalability
A 3 58 High Moderate
B 2 65 Medium High

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the pyrimidine ring.

    Reduction: Reduction reactions could target the nitro groups if present.

    Substitution: Electrophilic or nucleophilic substitution reactions can occur at various positions on the rings.

Common Reagents and Conditions

    Oxidation: Reagents like potassium permanganate or hydrogen peroxide.

    Reduction: Catalytic hydrogenation or metal hydrides.

    Substitution: Halogenating agents, nucleophiles like amines or thiols.

Major Products

The major products would depend on the specific reactions and conditions but could include various substituted derivatives of the original compound.

Scientific Research Applications

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide could have applications in:

    Chemistry: As a building block for more complex molecules.

    Biology: Potential use as a biochemical probe.

    Medicine: Investigated for its potential as a drug candidate due to its structural features.

    Industry: Possible use in materials science or as a catalyst.

Mechanism of Action

The mechanism of action would depend on its specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access. The molecular targets could include enzymes, receptors, or nucleic acids.

Comparison with Similar Compounds

Anticancer Activity

  • This compound: Limited direct data, but tetrazole analogs are known to inhibit kinases and topoisomerases .
  • Benzoimidazole derivatives (12l–12n): Demonstrated antiproliferative activity against melanoma cell lines (A375, SK-MEL-5) with IC₅₀ values <10 µM .
  • Triazole derivatives (4c–4d) : Selective COX-2 inhibitors with IC₅₀ values ~0.1 µM, surpassing celecoxib in PGE₂ suppression .

Enzyme Inhibition

  • Tetrazole derivatives exhibit strong binding to carbonic anhydrase and COX-2 due to the tetrazole’s hydrogen-bonding capacity .
  • Pyrazolo[3,4-d]pyrimidin derivatives (Example 20) target tyrosine kinases, showing nanomolar affinity in enzyme assays .

Biological Activity

N-(Pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide is a complex organic compound that has garnered interest due to its potential biological activities. This article delves into the synthesis, biological evaluations, and pharmacological implications of this compound, supported by relevant data and research findings.

1. Chemical Structure and Synthesis

The compound features a pyrimidine ring , a tetrazole ring , and a benzenesulfonamide moiety , which contribute to its biological properties. The synthesis typically involves multi-step reactions, often utilizing coupling methods to achieve the desired structure. For instance, the introduction of the tetrazole group can enhance interactions with biological targets due to its potential for hydrogen bonding and pi-stacking interactions.

2.1 Antimicrobial Activity

Recent studies have demonstrated that derivatives of tetrazole compounds exhibit significant antimicrobial properties. For example, various tetrazole derivatives were screened for their antibacterial activity against Gram-positive and Gram-negative bacteria. The minimal inhibitory concentration (MIC) values indicated that certain derivatives showed potent activity against Staphylococcus aureus and Klebsiella pneumoniae, with MIC values as low as 1.56 mg/mL for some compounds .

CompoundMIC against S. aureus (mg/mL)MIC against K. pneumoniae (mg/mL)
4a1.566.25
4c5025
4e12.5100

2.2 Enzyme Inhibition

This compound has also been investigated as a potential xanthine oxidase (XO) inhibitor. The structure-activity relationship (SAR) studies suggest that modifications in the tetrazole moiety can significantly enhance inhibitory potency. For instance, a derivative with an IC50 value of 0.031 μM was identified as a potent XO inhibitor, showcasing a ten-fold increase in potency compared to earlier compounds .

The biological activity of this compound is largely attributed to its ability to interact with specific enzymes and receptors:

  • Xanthine Oxidase Inhibition : The tetrazole moiety acts as an H-bond acceptor, facilitating binding to the active site of XO, which is crucial in the metabolism of purines and production of reactive oxygen species.
  • Antimicrobial Action : The mechanism behind the antimicrobial activity may involve disruption of bacterial cell wall synthesis or interference with metabolic pathways critical for bacterial survival.

4. Case Studies and Research Findings

Several studies have explored the biological implications of this compound:

  • Antioxidant Activity : In vitro assays have shown that certain derivatives exhibit antioxidant properties, potentially reducing oxidative stress in cellular models.
  • Anti-inflammatory Effects : Preliminary findings suggest that these compounds may modulate inflammatory pathways, although further investigation is needed to elucidate this mechanism.

Q & A

Basic: What are the standard synthetic routes for N-(pyrimidin-2-yl)-4-(1H-tetrazol-1-yl)benzenesulfonamide, and how is structural purity validated?

Answer:
The compound is typically synthesized via nucleophilic substitution or condensation reactions. For example, sulfonamide derivatives are often prepared by refluxing sulfonyl chlorides with amines (e.g., pyrimidin-2-amine) in polar aprotic solvents like DMF or ethanol. Structural validation employs:

  • 1H/13C NMR to confirm proton environments and carbon frameworks .
  • X-ray crystallography for absolute stereochemical assignment and hydrogen-bonding interactions .
  • FTIR spectroscopy to verify functional groups (e.g., sulfonamide S=O stretches at ~1350–1150 cm⁻¹) .

Basic: How is the antimicrobial or anticancer activity of this compound screened in preliminary studies?

Answer:
Biological screening follows standardized protocols:

  • Antimicrobial assays : Disk diffusion or microbroth dilution against Gram-positive/negative bacteria (e.g., S. aureus, E. coli) and fungi (e.g., C. albicans), with MIC/MBC values calculated .
  • Anticancer activity : MTT assays on cancer cell lines (e.g., MCF-7 for breast cancer), comparing IC₅₀ values to reference drugs like doxorubicin. Compound 9 (a thiophene-sulfonamide analog) showed superior activity in breast cancer models .

Advanced: How can computational methods resolve discrepancies in experimental bioactivity data?

Answer:
Conflicting bioactivity results (e.g., variable IC₅₀ values across studies) are addressed via:

  • Molecular docking : To assess binding affinities to target proteins (e.g., dihydrofolate reductase for antimicrobial activity). Studies show strong interactions with catalytic residues like Asp27 and Arg57 .
  • DFT calculations : To correlate electronic properties (e.g., HOMO-LUMO gaps) with reactivity. For example, electron-withdrawing groups on the tetrazole ring enhance electrophilicity, improving target binding .
  • MD simulations : To evaluate stability of ligand-protein complexes over time, identifying key interaction hotspots .

Advanced: What strategies optimize the structure-activity relationship (SAR) for enhanced target selectivity?

Answer:
SAR optimization involves systematic substitutions:

  • Pyrimidine ring modifications : Introducing electron-deficient groups (e.g., -CF₃) improves binding to hydrophobic enzyme pockets .
  • Tetrazole substitution : Replacing 1H-tetrazol-1-yl with 5-methyltetrazole alters steric bulk, affecting membrane permeability .
  • Sulfonamide linker variation : Shortening the linker increases rigidity, enhancing entropic binding contributions .

Advanced: How are contradictions in spectral data resolved during structural elucidation?

Answer:
Conflicting spectral interpretations (e.g., ambiguous NOE signals or coupling constants) require:

  • 2D NMR techniques : HSQC and HMBC to assign quaternary carbons and long-range couplings .
  • X-ray vs. DFT comparisons : Overlaying experimental crystal structures with DFT-optimized geometries identifies conformational discrepancies .
  • Mass spectrometry (HRMS) : Exact mass validation rules out impurities or degradation products .

Advanced: What methodologies assess the compound’s oxidative stability under physiological conditions?

Answer:
Stability studies use:

  • HPLC-UV/MS : To monitor degradation products in simulated gastric fluid (pH 1.2) or plasma .
  • Cyclic voltammetry : To measure oxidation potentials, identifying susceptible groups (e.g., tetrazole rings prone to radical-mediated degradation) .
  • Accelerated stability testing : Thermal (40°C) and photolytic (UV exposure) stress tests under ICH guidelines .

Advanced: How do solvent polarity and formulation impact solubility and bioavailability?

Answer:

  • Solvent screening : Use Hansen solubility parameters to identify co-solvents (e.g., PEG-400) that improve aqueous solubility without precipitating .
  • Nanoparticle encapsulation : Poly(lactic-co-glycolic acid) (PLGA) nanoparticles enhance oral bioavailability by bypassing first-pass metabolism .

Advanced: What comparative studies validate its mechanism against structurally related sulfonamides?

Answer:

  • Enzyme inhibition assays : Compare IC₅₀ values against carbonic anhydrase isoforms (CA-II/IX) to assess isoform selectivity vs. acetazolamide .
  • Kinetic studies : Lineweaver-Burk plots differentiate competitive vs. non-competitive inhibition modes .
  • Gene expression profiling : RNA-seq identifies downstream pathways (e.g., apoptosis markers like caspase-3) in treated vs. untreated cancer cells .

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